LC-SMPH

Description

Liquid Chromatography-Supercritical Fluid Chromatography-Mass Spectrometry (LC-SMPH) is a versatile analytical technique that combines the separation capabilities of liquid chromatography and supercritical fluid chromatography with the detection power of mass spectrometry. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to analyze complex mixtures with high sensitivity and specificity.

Properties

IUPAC Name |

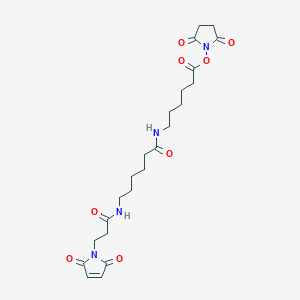

(2,5-dioxopyrrolidin-1-yl) 6-[6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c28-17(24-14-6-2-4-8-23(34)35-27-21(32)11-12-22(27)33)7-3-1-5-15-25-18(29)13-16-26-19(30)9-10-20(26)31/h9-10H,1-8,11-16H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKSMXURUVXRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of LC-SMPH involves the synthesis of specific reagents and the assembly of the chromatography and mass spectrometry components. The synthetic routes typically include the preparation of stationary phases for liquid chromatography and supercritical fluid chromatography, as well as the ionization sources for mass spectrometry. The reaction conditions for these syntheses vary depending on the specific reagents and materials used.

Industrial Production Methods

In industrial settings, this compound systems are produced using advanced manufacturing techniques that ensure high precision and reliability. The production process involves the assembly of high-performance liquid chromatography columns, supercritical fluid chromatography columns, and mass spectrometers. Quality control measures are implemented to ensure the accuracy and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

LC-SMPH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the separation and detection of different compounds in a sample.

Common Reagents and Conditions

Common reagents used in this compound include solvents such as acetonitrile, methanol, and water, as well as ionization agents like formic acid and ammonium acetate. The reaction conditions typically involve controlled temperatures and pressures to optimize the separation and detection processes.

Major Products Formed

The major products formed during this compound analysis are the separated and detected compounds from the sample. These products are identified and quantified based on their mass-to-charge ratios and retention times.

Scientific Research Applications

LC-SMPH has a wide range of scientific research applications, including:

Chemistry: Used for the analysis of complex mixtures, identification of unknown compounds, and quantification of chemical species.

Biology: Applied in proteomics, metabolomics, and lipidomics to study biological molecules and their interactions.

Medicine: Utilized in pharmacokinetics, drug metabolism studies, and biomarker discovery.

Industry: Employed in quality control, environmental analysis, and food safety testing.

Mechanism of Action

The mechanism of action of LC-SMPH involves the separation of compounds based on their interactions with the stationary and mobile phases in liquid chromatography and supercritical fluid chromatography. The separated compounds are then ionized and detected by the mass spectrometer. The molecular targets and pathways involved in this process include the specific interactions between the compounds and the stationary phases, as well as the ionization and detection mechanisms in mass spectrometry.

Comparison with Similar Compounds

LC-SMPH is unique compared to other similar compounds due to its combination of liquid chromatography, supercritical fluid chromatography, and mass spectrometry. Similar compounds include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines liquid chromatography with mass spectrometry but lacks the supercritical fluid chromatography component.

Gas Chromatography-Mass Spectrometry (GC-MS): Combines gas chromatography with mass spectrometry, suitable for volatile compounds.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): Combines supercritical fluid chromatography with mass spectrometry but lacks the liquid chromatography component.

This compound stands out due to its ability to analyze a broader range of compounds with higher sensitivity and specificity, making it a valuable tool in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.